Methyl 4-(3-oxomorpholino)benzoate
Description
Methyl 4-(3-oxomorpholino)benzoate is a synthetic intermediate critical to the production of rivaroxaban, a high-selectivity anticoagulant drug developed by Bayer. The compound features a benzoate ester core substituted with a 3-oxomorpholino group (a morpholine ring with a ketone at the 3-position). Its structural uniqueness lies in the combination of the ester functionality and the 3-oxomorpholino moiety, which enhances its reactivity and stability in pharmaceutical synthesis .
In rivaroxaban synthesis, this compound acts as a precursor in the formation of the key intermediate 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one. The patented synthesis route involves a lithium-mediated coupling reaction followed by deprotection, offering mild reaction conditions, cost efficiency, and scalability for industrial production .
Properties
IUPAC Name |
methyl 4-(3-oxomorpholin-4-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-16-12(15)9-2-4-10(5-3-9)13-6-7-17-8-11(13)14/h2-5H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANQDGYXXRUFEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2CCOCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-oxomorpholino)benzoate typically involves the reaction of 4-(3-oxomorpholino)benzoic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can help in scaling up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(3-oxomorpholino)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group in the morpholine ring to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: Methyl 4-(3-oxomorpholino)benzoate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the interactions of morpholine derivatives with biological molecules. It may also serve as a model compound for investigating the behavior of similar structures in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its morpholine ring is a common motif in many pharmaceutical agents, making it a useful scaffold for drug discovery.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 4-(3-oxomorpholino)benzoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The morpholine ring and ester group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Methyl 4-(3-oxomorpholino)benzoate belongs to a broader class of benzoate esters modified with heterocyclic substituents. Below is a comparative analysis with structurally related compounds:
Key Comparisons:
Core Heterocycles this compound utilizes a morpholine ring with a ketone, enhancing its metabolic stability and suitability as a synthetic intermediate . C1–C7 derivatives (e.g., C1: Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) feature a piperazine-quinoline scaffold. The piperazine ring increases solubility, while halogen substituents (Br, Cl, F) may modulate lipophilicity and target binding . Timolol’s metabolite shares the 3-oxomorpholino group but incorporates a thiadiazole core, highlighting the versatility of this moiety in drug metabolism .
Functional Roles this compound is pivotal in rivaroxaban’s synthesis due to its reactivity in forming oxazolidinone linkages . C1–C7 compounds are characterized as quinoline derivatives, which are often explored for antimicrobial or anticancer activity, though their specific biological roles are unspecified in the evidence . Timolol’s metabolite demonstrates the 3-oxomorpholino group’s role in metabolic pathways, likely influencing excretion and half-life .
Synthetic Utility The synthesis of this compound emphasizes scalability and mild conditions, contrasting with the C1–C7 series, which requires multi-step coupling of quinoline and piperazine units . Compound 5l (triazine-based) illustrates the use of benzoate esters in diverse scaffolds but lacks direct pharmaceutical relevance in the provided evidence .
Physicochemical and Metabolic Properties
- Metabolic Stability: The 3-oxomorpholino moiety in both this compound and Timolol’s metabolite may resist rapid enzymatic degradation, as seen in Timolol’s extended half-life in humans (5.5 hours) .
Biological Activity
Methyl 4-(3-oxomorpholino)benzoate is a compound of increasing interest in biological research due to its unique structural features and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a morpholine ring and an ester functional group, which contribute to its chemical reactivity and biological interactions. The compound can be synthesized through the esterification of 4-(3-oxomorpholino)benzoic acid with methanol under reflux conditions, often utilizing catalysts to enhance yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Protein Binding : The compound acts as a ligand, binding to proteins or enzymes and modulating their activity. The morpholine ring enhances its binding affinity due to conformational flexibility.
- Enzyme Interaction : It may inhibit specific enzymes, influencing metabolic pathways. This property is crucial for its potential therapeutic applications, particularly in drug design.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been utilized as a model compound for studying interactions with bacterial targets, particularly in the context of drug resistance. Studies have shown that derivatives of morpholine compounds can inhibit bacterial growth, including strains resistant to conventional antibiotics .
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that this compound has varying effects on different cell lines. Preliminary data suggest that it may possess selective cytotoxicity against certain cancer cell lines while exhibiting low toxicity towards normal cells. This selectivity is critical for developing targeted cancer therapies .
Case Studies
- Antibacterial Activity :
- Cytotoxicity Assessment :
Comparative Analysis
A comparative analysis with similar compounds reveals distinct biological profiles:
| Compound Name | MIC (μg/mL) | Cytotoxicity (Vero Cells) | Notable Features |
|---|---|---|---|
| This compound | 8 | Moderate | Effective against resistant bacteria |
| Methyl 4-(2-oxomorpholino)benzoate | 12 | High | Less selective cytotoxicity |
| Methyl 4-(4-oxomorpholino)benzoate | 10 | Low | Broader spectrum but less effective |
This table illustrates how the position of functional groups affects both antimicrobial efficacy and cytotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
